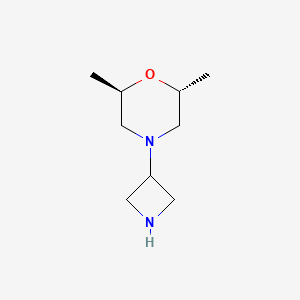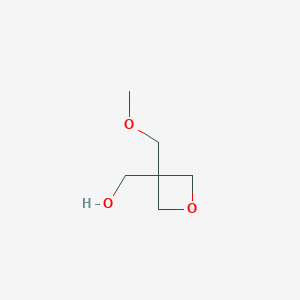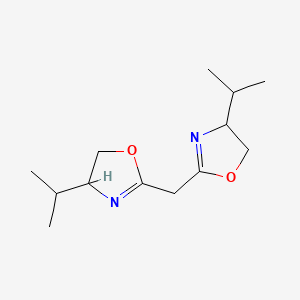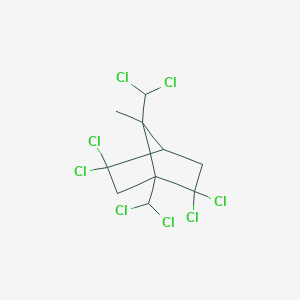
2,5,5,8,8,9,10,10-Octachlorobornane
Descripción general
Descripción
2,5,5,8,8,9,10,10-Octachlorobornane is a chemical compound with the molecular formula C10H10Cl8. It has a molecular weight of 413.810 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple chlorine atoms. The IUPAC Standard InChI for this compound is InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 413.810, and it has a complex structure due to the presence of multiple chlorine atoms .Aplicaciones Científicas De Investigación
X-ray Absorption Spectroscopy in Environmental Science
X-ray absorption spectroscopy (XAS) is highlighted for its pivotal role in environmental science, especially for its element specificity and minimal sample preparation requirements. This method has been extensively used for analyzing metal(loid)s in complex environmental matrices, providing valuable insights into chemical states and environmental interfaces such as soils, sediments, and plant tissues. The technique's ability to preserve the physical and chemical states of samples makes it a crucial tool for environmental investigations (Gräfe et al., 2014).
Phosphorus Fractionation and Soil Management
The Hedley sequential-phosphorus fractionation method has been widely used to understand the impacts of land use and management on soil phosphorus (P) levels. This method facilitates the study of labile and moderately labile inorganic P fractions, revealing the significant effects of vegetation and P application on soil P across different climates and management durations. Such research is vital for developing sustainable agricultural practices and understanding soil nutrient dynamics (Negassa & Leinweber, 2009).
Hypervalent Molecule Studies
Research on hypervalent molecules, such as sulfuranes and persulfuranes, has advanced understanding of molecules that do not conform to the octet rule. These studies have contributed significantly to the field of main group chemistry, offering insights into the synthesis and theoretical understanding of novel compounds. Such research underlines the importance of theoretical and experimental approaches in advancing chemistry (Pu et al., 2009).
Optical Coherence Tomography in Clinical Applications
Optical Coherence Tomography (OCT) has revolutionized ophthalmology and other medical fields by providing non-invasive, real-time imaging of tissues. This technology, stemming from femtosecond optics, showcases the interdisciplinary collaboration required to develop and commercialize innovative medical technologies, illustrating the broader impacts of advanced research on healthcare (Fujimoto & Swanson, 2016).
Air Pollution and Cardiovascular Disease
A comprehensive review by the American Heart Association has established a causal relationship between particulate matter (PM) air pollution and cardiovascular morbidity and mortality. This research emphasizes the need for continuous monitoring and control of air quality to mitigate health risks associated with air pollution, demonstrating the intersection of environmental science and public health (Brook et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c11-3-9(7(15)16)4-1-5(12)8(9,6(13)14)2-10(4,17)18/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSXCFLKMJCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874058 | |
| Record name | 2,5,5,8,8,9,10,10-OCTACHLOROBORNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165820-17-7 | |
| Record name | 2,5,5,8,8,9,10,10-OCTACHLOROBORNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)


![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)





![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)